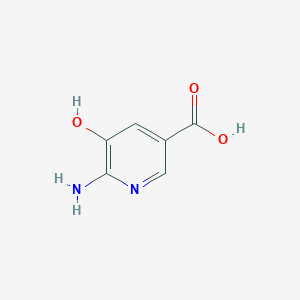

6-Amino-5-hydroxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-hydroxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRUQBOWLPRJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 5 Hydroxynicotinic Acid

Chemical Synthesis Approaches

The chemical synthesis of 6-Amino-5-hydroxynicotinic acid predominantly relies on a multi-step process starting from readily available precursors. Key strategies involve the introduction of nitro and hydroxyl groups onto the pyridine (B92270) ring, followed by the selective reduction of the nitro group.

Reduction Reactions of Nitro-Substituted Precursors (e.g., 5-Hydroxy-6-nitronicotinic Acid)

A common and effective method for introducing an amino group onto a pyridine ring is through the reduction of a nitro-substituted precursor. In this case, the synthesis of this compound can be achieved by the reduction of 6-Hydroxy-5-nitronicotinic acid.

The synthesis of the nitro-substituted precursor, 6-Hydroxy-5-nitronicotinic acid, is typically accomplished by the nitration of 6-Hydroxynicotinic acid. This reaction is generally carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. guidechem.comgoogle.com The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity. google.com

Several methods can be employed for the subsequent reduction of the nitro group to an amino group. Catalytic hydrogenation is a widely used technique, often employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. ionike.comresearchgate.net This method is known for its high efficiency and clean reaction profile. Alternative chemical reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) can also be utilized for this transformation.

Table 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid via Nitration of 6-Hydroxynicotinic Acid

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Method 1 | Red fuming nitric acid | 50, then 80 | 8 at 50°C, then overnight | >95% purity | guidechem.com |

| Method 2 | Conc. H₂SO₄, 1:1 mixture with conc. HNO₃ | <20, then 80 | 1 at RT, 4 at 80°C | - | guidechem.com |

| Method 3 | Conc. H₂SO₄, fuming HNO₃ | 0, then 45 | 3 | - | guidechem.com |

| Patented Method | Conc. H₂SO₄, red fuming HNO₃, NH₄HSO₄ | 60, then 80 | 4-5 at 60°C, 10-14 at 80°C | 87-89 | google.com |

This table is interactive. You can sort and filter the data.

Strategic Derivatization Pathways

Beyond the direct nitration and reduction sequence, other strategic derivatization pathways can be envisioned for the synthesis of this compound. These could involve the use of protecting groups to control regioselectivity during functionalization steps. For instance, the hydroxyl group of a pyridine precursor could be protected before the introduction of the amino or a precursor group at the desired position.

Another approach could involve the amination of a suitably activated pyridine derivative. While direct nucleophilic amination of unactivated pyridines is challenging, methods exist for the amination of pyridine N-oxides or pyridines bearing leaving groups at specific positions. researchgate.netyoutube.com

Biotechnological and Enzymatic Synthesis Investigations

The development of sustainable and environmentally benign synthetic methods has led to a growing interest in biotechnological and enzymatic approaches for the production of fine chemicals. While specific microbial or enzymatic systems for the direct synthesis of this compound are not yet established, parallels can be drawn from the production of structurally related compounds, particularly 6-hydroxynicotinic acid.

Microbial Biotransformation Systems (drawing parallels from 6-hydroxynicotinic acid production)

The microbial production of 6-hydroxynicotinic acid from nicotinic acid is a well-documented process. orgsyn.org Microorganisms from genera such as Pseudomonas, Bacillus, and Achromobacter have been shown to effectively hydroxylate nicotinic acid. orgsyn.org This biotransformation is catalyzed by the enzyme nicotinic acid hydroxylase.

Hypothetically, a similar microbial biotransformation system could be engineered for the synthesis of this compound. This could involve a multi-step pathway within a single microorganism or a consortium of microbes. For instance, a genetically engineered bacterium could first hydroxylate a suitable pyridine precursor and then a subsequent enzymatic step could introduce the amino group. The production of various amino acid-related compounds, including diamines, in engineered microbes like Corynebacterium glutamicum and Escherichia coli demonstrates the feasibility of constructing such novel metabolic pathways. nih.govresearchgate.net

Table 2: Microbial Production of 6-Hydroxynicotinic Acid

| Microorganism | Substrate | Product Concentration | Key Enzyme | Reference |

| Achromobacter xylosoxidans | Nicotinic acid | - | Nicotinic acid hydroxylase | orgsyn.org |

| Pseudomonas sp. | Nicotinic acid | - | Nicotinic acid hydroxylase | orgsyn.org |

| Bacillus sp. | Nicotinic acid | - | Nicotinic acid hydroxylase | orgsyn.org |

This table is interactive. You can sort and filter the data.

Enzymatic Hydroxylation and Amination Development

The development of specific enzymes for the hydroxylation and amination of pyridine rings is a key area of research for the biocatalytic synthesis of compounds like this compound.

Enzymatic hydroxylation, catalyzed by P450 monooxygenases, offers a powerful tool for the regioselective introduction of hydroxyl groups onto aromatic rings. nih.gov While nature has not yet provided a specific enzyme for the direct synthesis of the target molecule, protein engineering and directed evolution could be employed to develop a P450 enzyme capable of hydroxylating a pre-aminated pyridine precursor or an aminase that can act on a hydroxylated pyridine.

Similarly, the field of biocatalytic amination is rapidly advancing. Reductive aminases (RedAms) and other amine-introducing enzymes are being discovered and engineered for the synthesis of chiral amines. researchgate.netthieme-connect.de The application of such enzymes to pyridine substrates could open up new avenues for the synthesis of aminopyridine derivatives. For example, a chemo-enzymatic approach combining chemical synthesis to activate the pyridine ring followed by an enzymatic amination step could be a viable strategy. acs.org

Process Optimization for Bioconversion Yield and Purity

For any potential biotechnological process, optimization of reaction conditions is crucial to maximize yield and purity. Drawing from the production of 6-hydroxynicotinic acid and other microbial fermentations, key parameters to consider include:

Strain Selection and Engineering: Choosing or engineering a microbial host with high tolerance to the substrate and product, and with efficient expression of the necessary enzymes. nih.gov

Media Composition: Optimizing the nutrient composition of the fermentation medium to support cell growth and product formation.

Process Conditions: Controlling parameters such as pH, temperature, and aeration to maintain optimal enzyme activity and cell viability. orgsyn.org

Downstream Processing: Developing efficient methods for the separation and purification of the target compound from the fermentation broth.

By systematically addressing these factors, it may be possible to develop a high-yielding and cost-effective biotechnological process for the synthesis of this compound in the future.

Structural Characterization and Conformational Analysis of 6 Amino 5 Hydroxynicotinic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in defining the molecular framework of 6-amino-5-hydroxynicotinic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry offer detailed insights into the molecule's structure, while Electron Spin Resonance (ESR) can be used to study its excited states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. For aromatic compounds like this compound, ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

In a related compound, 5-hydroxynicotinic acid, ¹H NMR spectra in DMSO-d₆ showed two broad peaks at 10.39 ppm and 13.34 ppm, which were assigned to the hydroxyl and carboxylic acid hydrogens, respectively. researchgate.net This suggests a preference for the hydroxy tautomeric form in dimethyl sulfoxide (B87167). researchgate.net While specific NMR data for this compound is not detailed in the provided results, analogous studies would be expected to reveal distinct signals for the aromatic protons and the protons of the amino, hydroxyl, and carboxylic acid groups, with their chemical shifts and coupling patterns confirming the substitution pattern on the pyridine (B92270) ring.

Interactive Data Table: Expected ¹H NMR Signals for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H (aromatic) | 6.0 - 8.5 | Doublet, Singlet |

| -NH₂ | 4.0 - 6.0 | Broad Singlet |

| -OH | 9.0 - 12.0 | Broad Singlet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups, as well as vibrations associated with the aromatic pyridine ring.

Studies on related hydroxynicotinic acids have utilized FT-IR to distinguish between tautomeric forms. researchgate.net For instance, the presence of bands typical of N-H and C=O stretching frequencies supported the existence of oxo tautomers in 2-, 4-, and 6-hydroxynicotinic acids. researchgate.net Conversely, the absence of these bands in the spectrum of 5-hydroxynicotinic acid indicated the presence of a hydroxy tautomer. researchgate.net For this compound, the FT-IR spectrum would provide crucial information on the vibrational modes of its functional groups.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 3300-2500 | Broad |

| N-H (Amine) | Stretch | 3500-3300 | Medium |

| C=O (Carboxylic Acid) | Stretch | 1760-1690 | Strong |

| C=C & C=N (Aromatic Ring) | Stretch | 1600-1450 | Medium-Strong |

| C-O (Hydroxyl/Carboxylic Acid) | Stretch | 1320-1210 | Medium |

| N-H (Amine) | Bend | 1650-1580 | Medium |

| O-H (Hydroxyl) | Bend | 1440-1395 | Medium |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 154.12 g/mol .

The fragmentation pattern would be influenced by the presence of the amino, hydroxyl, and carboxylic acid functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, 17 Da) or a carboxyl group (-COOH, 45 Da). libretexts.org Amines often undergo alpha-cleavage. libretexts.org Analysis of the fragmentation of related amino acids and aromatic acids shows losses of ammonia (B1221849), water, and formic acid. uni-muenster.de For instance, in the fragmentation of hydroxycinnamoyl-quinic acids, the loss of water (-18 Da) is observed. nih.gov Therefore, the mass spectrum of this compound would be expected to show fragments corresponding to the loss of these small molecules, providing further confirmation of its structure.

Interactive Data Table: Potential Mass Spectrometry Fragments

| Fragment | Mass Loss (Da) | Description |

| [M-H₂O]⁺ | 18 | Loss of a water molecule |

| [M-NH₃]⁺ | 17 | Loss of an ammonia molecule |

| [M-COOH]⁺ | 45 | Loss of the carboxylic acid group |

| [M-H₂O-CO]⁺ | 46 | Sequential loss of water and carbon monoxide |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons. It is particularly useful for studying the excited triplet states of molecules.

Early studies have utilized ESR to investigate the excited triplet states of various compounds, including 6-hydroxynicotinic acid. nih.gov This research indicates that upon photoexcitation, 6-hydroxynicotinic acid can populate a triplet state, which can be detected and characterized by ESR spectroscopy. nih.govebi.ac.uk Such studies provide insights into the electronic structure and photochemical properties of the molecule. Further ESR investigations on this compound could reveal the influence of the additional amino group on the properties of its excited states. nih.gov

Crystallographic Studies and Solid-State Forms

Crystallographic techniques, particularly single-crystal X-ray diffraction, are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. This information is fundamental to understanding intermolecular interactions and polymorphism.

While a dedicated single-crystal X-ray structure of this compound was not found in the search results, studies on the closely related 6-hydroxynicotinic acid and its derivatives have been reported. researchgate.net For example, the crystal structure of 6-hydroxynicotinic acid has been determined, showing that it crystallizes as the oxo tautomer with N-H and C=O bonds. researchgate.net In contrast, attempts to obtain single crystals of 6-hydroxynicotinic acid suitable for X-ray diffraction have sometimes been challenging due to poor crystal quality. mdpi.com The crystal structure of the H47Q variant of the enzyme NicC has been solved in both its unliganded form and in complex with a ligand, providing insights into substrate binding. nih.govresearchgate.net

A hypothetical crystallographic study of this compound would be expected to reveal a network of hydrogen bonds involving the amino, hydroxyl, and carboxylic acid groups, which would play a significant role in stabilizing the crystal structure.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 5-15 |

| b (Å) | 5-20 |

| c (Å) | 5-15 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z | 2 or 4 |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the characterization of the crystalline phases of nicotinic acid derivatives. mdpi.commdpi.com For the broader family of hydroxynicotinic acids, PXRD is employed to identify the solid forms obtained from crystallization processes. mdpi.commdpi.com The resulting diffraction patterns, which plot signal intensity versus the diffraction angle (2θ), serve as a fingerprint for a specific crystalline phase. researchgate.net

In studies of related compounds, such as isomers of hydroxynicotinic acid, PXRD has been used to distinguish between various crystallization outcomes, including microcrystalline powders and amorphous solids. mdpi.commdpi.com For instance, the PXRD patterns of solids obtained at different pH values show distinct differences, indicating the formation of different crystal structures. researchgate.net Although specific PXRD data for this compound is not detailed in the available literature, the methodology applied to analogous compounds underscores the technique's importance. The analysis involves comparing experimental diffractograms with reference patterns or those calculated from single-crystal X-ray diffraction data to identify the phase or phases present in a sample. researchgate.net

Table 1: Representative Application of PXRD in Analyzing Nicotinic Acid Derivatives

| Analytical Method | Purpose | Findings for Related Compounds |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and characterization. | Differentiates between various solid forms (crystalline, amorphous) obtained under different conditions (e.g., pH). mdpi.commdpi.com |

pH-Dependent Crystallization Phenomena and Polymorphism

The crystallization of hydroxynicotinic acid isomers is highly sensitive to the pH of the aqueous medium. mdpi.com This pH-dependence is a critical factor that influences not only solubility but also the resulting solid-state structure, a phenomenon crucial for understanding polymorphism. mdpi.com Polymorphism is the ability of a compound to exist in more than one crystalline form, with each form having a different arrangement of molecules in the crystal lattice.

Systematic studies on hydroxynicotinic acids have shown that varying the pH from 0 to 14 leads to a diverse range of solid forms, from well-defined single crystals to microcrystalline powders and even amorphous solids. mdpi.comresearchgate.net These different outcomes are a direct consequence of the different protonation states of the molecule in solution, which alters intermolecular interactions like hydrogen bonding. mdpi.com For example, at low pH, the nitrogen atom on the pyridine ring is likely to be protonated, affecting the hydrogen bond donor and acceptor patterns. researchgate.net This demonstrates that precise pH control is a key parameter in isolating specific polymorphs of compounds like this compound. mdpi.com The various solid forms obtained are typically characterized and distinguished using PXRD and microscopy techniques. mdpi.com

Solvate and Cocrystal Formation in Material Science Research

In material science, modifying the properties of a compound can be achieved through the formation of solvates and cocrystals. A solvate is a crystal in which molecules of the solvent are incorporated into the crystal lattice, while a cocrystal is a multi-component crystal where the components are held together by non-covalent interactions. researchgate.netnih.gov

Research on the related 5-hydroxynicotinic acid has shown that different tautomers can be selectively crystallized by forming solvates with different solvents, such as water (hydrate) or dimethyl sulfoxide (DMSO). researchgate.net This selective crystallization highlights the role of solvent-molecule interactions in stabilizing a particular tautomeric form within the crystal lattice. researchgate.net The formation of cocrystals, often with co-formers like other carboxylic acids or amino acids, is another strategy to create novel solid forms with tailored properties, such as improved solubility. nih.govnih.gov Amino acids are considered promising co-formers due to their ability to form robust hydrogen-bonding networks. researchgate.netnih.gov The study of solvate and cocrystal formation is therefore a significant avenue for tuning the solid-state properties of this compound for specific applications.

Tautomeric Equilibria and Isomer Energetics

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can exist in several tautomeric forms, and understanding their relative stabilities is key to predicting its chemical behavior.

Theoretical and Computational Chemistry Approaches to Tautomerism

Theoretical and computational chemistry provides powerful tools to investigate the energetics of tautomeric equilibria. researchgate.netnih.gov Quantum mechanical calculations, such as those at the G3MP2 and CBS-QB3 levels of theory, have been used to determine the relative stabilities of tautomers of related hydroxynicotinic acids in the gas phase. nih.govresearchgate.net These calculations can predict whether the "hydroxy" form (with a C-OH group) or the "oxo" form (with a C=O group and a proton on the ring nitrogen) is more stable. nih.gov

For the related 6-hydroxynicotinic acid, theoretical calculations suggest that neither the oxo nor the hydroxy tautomer is strongly dominant in the gas phase. nih.gov Computational models like the Conductor-like Screening Model (COSMO) can be used to simulate the effects of a solvent on tautomeric stability, which is crucial as the relative energies can change significantly from the gas phase to a solution. researchgate.net These studies involve optimizing the geometry of each tautomer and calculating its electronic energy and thermodynamic properties to determine the most stable form under different conditions. researchgate.netcuni.cz

Table 2: Theoretical Analysis of Tautomerism for Related Hydroxynicotinic Acids

| Compound | Computational Method | Phase | Finding on Tautomeric Stability |

|---|---|---|---|

| 6-Hydroxynicotinic Acid | G3MP2, CBS-QB3 | Gas Phase | No strong dominance of either the oxo or hydroxy tautomer. nih.gov |

| 2-Hydroxynicotinic Acid | G3MP2, CBS-QB3 | Gas Phase | Favors the oxo tautomer. nih.gov |

| 4-Hydroxynicotinic Acid | G3MP2, CBS-QB3 | Gas Phase | Prefers the hydroxy tautomer. nih.gov |

Experimental Characterization of Tautomeric Conformers in Solution and Solid State

Experimental techniques are essential for validating theoretical predictions and determining the dominant tautomeric forms in solution and the solid state. Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in a crystal. nih.govresearchgate.net For several hydroxynicotinic acid derivatives, crystal structure analysis has shown that they exist as oxo tautomers in the solid state, characterized by the presence of N-H and C=O bonds. nih.govresearchgate.net

In the absence of suitable single crystals, spectroscopic methods are invaluable. Fourier-transform infrared (FT-IR) spectroscopy can identify the functional groups present. The observation of stretching frequencies typical for N-H and carbonyl (C=O) groups, and the absence of a broad O-H band for the pyridine ring hydroxyl, would support the presence of the oxo tautomer. nih.govresearchgate.net Conversely, nuclear magnetic resonance (NMR) spectroscopy in solution, for instance in DMSO-d6, can help identify the tautomeric form by observing chemical shifts corresponding to either hydroxyl or N-H protons. researchgate.net These experimental approaches, in conjunction with computational studies, provide a comprehensive understanding of the tautomerism of this compound.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxynicotinic acid |

| 4-Hydroxynicotinic acid |

| 5-Hydroxynicotinic acid |

| 6-Hydroxynicotinic acid |

| 5-Chloro-6-hydroxynicotinic acid |

| Dimethyl sulfoxide (DMSO) |

Biochemical Pathways and Enzymatic Transformations Involving 6 Amino 5 Hydroxynicotinic Acid

Microbial Metabolic Studies and Degradation Pathways

The degradation of pyridine-based compounds by microorganisms is a vital component of environmental nutrient cycling. 6-Hydroxynicotinic acid emerges as a central metabolite in the breakdown of nicotinic acid (niacin) by various aerobic bacteria.

The microbial breakdown of nicotinic acid has been identified in several aerobic bacteria, including species of Pseudomonas, Bordetella, and Bacillus. acs.orgresearchgate.netwooster.edu In these organisms, the degradation pathway is initiated by the hydroxylation of nicotinic acid to form 6-hydroxynicotinic acid (6-HNA). researchgate.netnih.gov This initial conversion is a critical step that prepares the stable pyridine (B92270) ring for subsequent enzymatic attacks. The pathway then proceeds through the conversion of 6-HNA to 2,5-dihydroxypyridine (2,5-DHP), which is further degraded via the maleamate pathway to common central metabolites like fumaric acid. researchgate.netnih.gov In some bacteria, 6-hydroxynicotinic acid is the actual inducer molecule for the genes involved in this dissimilation pathway. researchgate.net

A key enzyme in the modification of the pyridine ring of 6-HNA is 6-hydroxynicotinate 3-monooxygenase, commonly known as NicC. acs.org This flavin-dependent monooxygenase catalyzes the decarboxylative hydroxylation of 6-HNA to produce 2,5-dihydroxypyridine (2,5-DHP), a reaction that involves the concomitant oxidation of NADH to NAD+. acs.orgwooster.edu The NicC enzyme is classified as a Group A FAD-dependent monooxygenase and plays a crucial role in preparing the pyridine derivative for ring cleavage. acs.orgnih.gov The reaction is a rare example of a decarboxylative hydroxylation. nih.gov

The genes encoding the enzymes for nicotinic acid degradation have been identified and characterized in bacteria such as Pseudomonas putida KT2440 and Bordetella bronchiseptica RB50. acs.orgresearchgate.netwooster.edu The initial hydroxylation of nicotinic acid to 6-HNA is catalyzed by a nicotinic acid hydroxylase, encoded by the nicA and nicB genes. researchgate.netnih.gov

The subsequent conversion of 6-HNA is carried out by the product of the nicC gene, the aforementioned 6-hydroxynicotinic acid 3-monooxygenase. researchgate.netwooster.edu The genes for the further degradation of 2,5-DHP to fumaric acid include nicX, nicD, nicF, and nicE. researchgate.netnih.gov In Bordetella bronchiseptica, the expression of these degradation genes is controlled by the regulator BpsR, with 6-HNA acting as the in vivo inducer that prevents BpsR from binding to DNA, thus allowing transcription. researchgate.net

Metabolite profiling studies have confirmed the presence of 6-hydroxynicotinic acid as an intermediate in bacterial metabolic processes. For instance, it has been identified as an intermediate product of bacterial oxidation. researchgate.net In a human study involving the oral supplementation of nicotinamide mononucleotide (NMN), 6-hydroxynicotinic acid, which was undetectable before the supplementation, was detected in the hair of one subject afterward, suggesting its involvement in human metabolic pathways as well, albeit potentially at low concentrations. mdpi.com

Enzyme Kinetics and Mechanistic Elucidation

Understanding the kinetics of the enzymes that transform 6-hydroxynicotinic acid provides insight into the efficiency and mechanism of the metabolic pathway.

Steady-state kinetic analyses have been performed on the NicC enzyme from both B. bronchiseptica and P. putida. These studies show that NicC is an efficient catalyst. acs.orgwooster.edu The kinetic data for the B. bronchiseptica NicC fit a sequential ternary kinetic model. researchgate.net

Detailed kinetic studies on active site variants of NicC have identified Tyr215 and His47 as crucial for both substrate binding and the effective coupling of NADH oxidation to substrate hydroxylation. acs.orgnih.gov

Table 1: Steady-State Kinetic Parameters for B. bronchiseptica NicC

| Parameter | Value | Reference |

|---|---|---|

| kcat/KM (6-HNA) | 5.0 x 10⁴ M⁻¹s⁻¹ | acs.orgwooster.edu |

| KM (6-HNA) | 85 ± 13 µM | acs.orgwooster.eduresearchgate.net |

| Ki (6-hydroxynicotinaldehyde) | 3000 ± 400 µM | acs.orgwooster.eduresearchgate.net |

| Optimal pH (kcat/KM) | ~7.0 | acs.orgwooster.edu |

| Optimal pH (Vmax/[E]t) | ~8.0 | acs.orgwooster.edu |

Detailed Mechanistic Proposals for Enzymatic Transformations

There is no information available regarding the mechanistic proposals for enzymatic transformations involving 6-Amino-5-hydroxynicotinic acid.

Active Site Mapping and Site-Directed Mutagenesis Investigations

There is no information available regarding active site mapping or site-directed mutagenesis investigations of enzymes that metabolize this compound.

Cofactor Dependencies in Catalytic Processes (e.g., FAD, NADH, Molybdopterin)

There is no information available regarding the specific cofactor dependencies for catalytic processes involving this compound.

Regulatory Mechanisms of Enzyme Expression and Activity

Enzyme Induction and Repression Studies

There is no information available on the induction or repression of enzymes involved in the metabolism of this compound.

Catabolite Repression Effects on Microbial Metabolic Pathways

There is no information available concerning the effects of catabolite repression on microbial metabolic pathways for this compound.

Research Applications and Biological Activities of 6 Amino 5 Hydroxynicotinic Acid

Explorations in Therapeutic Development

The structural features of 6-amino-5-hydroxynicotinic acid make it an attractive starting point for the synthesis of novel therapeutic agents. Its amino and hydroxyl groups provide opportunities for building molecular complexity and interacting with biological targets, while the carboxylic acid moiety can be used to modulate solubility and engage in key binding interactions.

Design and Synthesis of Aminoheteroaryl Protein Kinase Inhibitors

Aminoheteroaryl compounds, including those derived from substituted nicotinic acids, are a significant class of protein kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them important drug targets. The synthesis of complex aminopyridine and aminopyrazine compounds for this purpose has utilized precursors structurally related to this compound.

For instance, a patented method for preparing aminoheteroaryl protein kinase inhibitors involves the synthesis of key intermediates like 6-Nitro-5-hydroxynicotinic acid and 6-Amino-5-benzyloxy-nicotinic acid. google.com The former is prepared by the nitration of 5-hydroxynicotinic acid, and the latter, a protected version of the target compound, is synthesized from 3-benzyloxy-5-bromo-pyridin-2-ylamine. google.com These intermediates serve as foundational scaffolds for constructing more complex molecules that exhibit inhibitory activity against protein kinases such as c-MET, which is implicated in tumor growth. google.com

| Precursor Compound | Synthetic Origin | Application |

| 6-Nitro-5-hydroxynicotinic acid | Nitration of 5-hydroxynicotinic acid | Intermediate for kinase inhibitors |

| 6-Amino-5-benzyloxy-nicotinic acid | From 3-benzyloxy-5-bromo-pyridin-2-ylamine | Protected precursor for kinase inhibitors google.com |

Research as a Lead Compound or Intermediate in Pharmaceutical Synthesis

While direct research on this compound as a lead compound is limited, studies on its close analogue, 6-aminonicotinic acid, provide insight into its potential. This related compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

A notable area of research has been the development of GABA(A) receptor agonists. A series of analogues based on 6-aminonicotinic acid were synthesized and evaluated for their binding affinity to these receptors, which are central to mediating inhibitory neurotransmission in the brain. nih.gov This research highlights the utility of the 6-aminonicotinic acid scaffold in designing agents for neurological applications. nih.gov

| Compound | Target | Binding Affinity (Ki) | Potential Application |

| 6-Aminonicotinic acid | GABA(A) Receptors | 1.1-24 µM | Neurological agents nih.gov |

| Tetrahydropyridine analogue of 6-aminonicotinic acid | GABA(A) Receptors | 0.044 µM | Neurological agents nih.gov |

Contributions to Agrochemical Research

The development of new herbicides and pesticides is crucial for modern agriculture. The chemical scaffolds found in bioactive molecules are often repurposed for agrochemical applications.

Application as a Chemical Building Block for Herbicides and Pesticides

N-Heterocyclic aromatic compounds are common to many herbicides and pesticides. nih.gov The versatile structure of aminonicotinic acids makes them valuable precursors in agricultural chemistry. chemimpex.com While specific applications of this compound in this field are not widely documented, its structural relative, 6-aminonicotinic acid, is explored for its potential in developing new agrochemicals for more effective pest control and crop protection. chemimpex.com The ability to modify the functional groups on the pyridine (B92270) ring allows for the fine-tuning of activity and selectivity, which is a key goal in the discovery of new agrochemicals.

Utility as a Chemical Building Block in Complex Organic Synthesis

The value of a chemical compound in research is often defined by its versatility as a building block for more complex structures. The presence of multiple, distinct functional groups on this compound provides chemists with numerous handles for synthetic transformations.

The multifunctional nature of related compounds, such as 6-Amino-4-hydroxypyridine-2-carboxylic acid, showcases this utility. This compound combines a pyridine backbone with amino, hydroxyl, and carboxylic acid groups, enabling diverse reactivity. The amino group can act as a nucleophile, the carboxylic acid allows for esterification or amidation, and the pyridine ring itself can undergo various modifications. This versatility allows such compounds to serve as intermediates in the synthesis of novel heterocyclic systems and coordination complexes. Similarly, this compound offers a platform for creating a wide array of complex organic molecules through sequential and selective reactions at its different functional sites.

Biochemical and Mechanistic Probe Applications

Understanding how enzymes function is a fundamental goal of biochemistry. Substrate analogues, which are molecules that resemble an enzyme's natural substrate but may be modified in a specific way, are powerful tools for studying enzyme mechanisms.

While this compound itself has not been extensively reported as a biochemical probe, the closely related compound 6-hydroxynicotinic acid (6-HNA) is a well-studied substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC). nih.govresearchgate.netnih.govwooster.edunih.gov This bacterial enzyme is involved in the degradation of nicotinic acid and catalyzes the decarboxylative hydroxylation of 6-HNA. nih.govresearchgate.netwooster.edunih.gov

Researchers have used 6-HNA and its analogues, such as 6-mercaptopyridine-3-carboxylic acid (6-MNA), to investigate the active site and reaction mechanism of NicC. nih.gov By studying how these substrate analogues bind to the enzyme and whether they are processed, scientists can gain detailed insights into the catalytic mechanism. nih.govnih.gov For example, kinetic studies with 6-HNA have helped to elucidate the efficiency and pH dependence of the NicC-catalyzed reaction. researchgate.netwooster.edu This line of research demonstrates the potential utility of molecules like this compound as probes for exploring the function of enzymes involved in pyridine metabolism.

| Compound | Enzyme Studied | Role in Research |

| 6-Hydroxynicotinic acid (6-HNA) | 6-Hydroxynicotinate 3-monooxygenase (NicC) | Natural substrate used for kinetic and mechanistic studies researchgate.netwooster.edunih.gov |

| 6-Mercaptopyridine-3-carboxylic acid (6-MNA) | 6-Hydroxynicotinate 3-monooxygenase (NicC) | Substrate analogue used to probe the enzyme's active site nih.gov |

Advanced Analytical Methodologies for 6 Amino 5 Hydroxynicotinic Acid Quantification and Detection

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating 6-amino-5-hydroxynicotinic acid from complex mixtures, ensuring accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity and concentration of this compound. In various studies, HPLC analysis has been successfully employed to assess the purity of synthesized or microbially produced this compound, with results indicating purities as high as 98.3% to 99.3%. google.com For instance, one method reported obtaining a white, microcrystalline product that, according to HPLC analysis, contained 98.8 percent of 6-hydroxynicotinic acid. google.com Another example showed a slightly yellow product with a purity of 98.3 percent by HPLC analysis. google.com

The versatility of HPLC allows for various detection methods. While UV detection is common, derivatization techniques can enhance sensitivity. One such technique involves pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which forms stable, fluorescent derivatives that are readily analyzed by reverse-phase HPLC. usp.orgnih.govnih.gov This method has been validated for linearity, precision, and accuracy in determining amino acid content in various samples. nih.gov Another approach uses phenylisothiocyanate (PITC) for pre-column derivatization, creating derivatives detectable by UV at 254 nm. usp.org For complex samples, HPLC can be coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity in identifying and quantifying compounds. nih.gov

Table 1: HPLC Purity Analysis of 6-Hydroxynicotinic Acid

| Sample Description | Purity (%) |

|---|---|

| White, microcrystalline product | 98.8 |

| Slightly yellow product | 98.3 |

| White crystals | 99.3 |

This table showcases the high purity levels of 6-hydroxynicotinic acid achieved in different production batches, as determined by HPLC analysis. google.com

Spectrophotometric Detection and Monitoring

Spectrophotometric methods offer a rapid and cost-effective means for the quantitative analysis of this compound.

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For amino acids like this compound, direct UV-Vis detection can sometimes be challenging due to low molar absorptivity. However, derivatization can significantly enhance sensitivity. nih.gov For example, the ninhydrin (B49086) reaction produces a colored product with strong absorbance, enabling the spectrophotometric determination of amino acids. nih.gov Another method involves the formation of copper (II) complexes of amino acids, which exhibit significant absorbance in the UV region, thereby increasing detection sensitivity by two to three orders of magnitude. nih.gov

In a specific application for 6-hydroxynicotinic acid, a spectrophotometric method was developed using a microplate reader, with the determination wavelength set at 251 nm and a reference wavelength of 231 nm. researchgate.net This method demonstrated a linear relationship between absorbance and concentration in the range of 0.5-11 µg/mL. researchgate.net The pH of the solution can also significantly affect the UV-Vis spectrum of a compound, a property that is often utilized to determine the pKa of substances. libretexts.org

Table 2: Quantitative Analysis of 6-Hydroxynicotinic Acid by UV-Visible Spectroscopy

| Parameter | Value |

|---|---|

| Determination Wavelength | 251 nm |

| Reference Wavelength | 231 nm |

| Linearity Range | 0.5-11 µg/mL |

| Correlation Coefficient (R²) | 0.9999 |

| Average Recovery Rate | 99.11% - 100.81% |

This table summarizes the key parameters of a UV-Visible spectrophotometric method developed for the quantitative analysis of 6-hydroxynicotinic acid, highlighting its accuracy and linearity. researchgate.net

High-Throughput Screening Methodologies (e.g., Microplate Assays)

High-throughput screening (HTS) methodologies are essential for rapidly screening large numbers of samples, a common requirement in drug discovery and industrial microbiology. uic.edunih.gov These methods automate and miniaturize the assay process, significantly reducing time and cost. uic.edu

For 6-hydroxynicotinic acid, a high-throughput screening method was established using a 96-well microplate format with a Multiskan Spectrum reader. researchgate.net This method allows for the large-scale screening of microorganisms capable of producing 6-hydroxynicotinic acid, with a potential throughput of 2000-5000 reactions per day. researchgate.net The assay is based on the spectrophotometric determination of the compound, and its results have shown no apparent difference from those obtained by the more traditional HPLC method. researchgate.net

HTS platforms often integrate liquid handling robots and spectrophotometers for automated assay assembly and data acquisition. uic.eduribbitt.com These systems can perform various assays, including absorbance, fluorescence, and luminescence-based measurements. uic.edu The data generated from HTS can be used to establish structure-activity relationships for screened compounds. uic.edu

Table 3: Comparison of HPLC and Microplate Assay for 6-Hydroxynicotinic Acid Detection

| Feature | HPLC Method | Microplate Assay |

|---|---|---|

| Principle | Chromatographic Separation | Spectrophotometry |

| Throughput | Lower | High (2000-5000 reactions/day) |

| Complexity | More Complex | Simple and Convenient |

| Application | Purity and Concentration | High-Throughput Screening |

| Comparability | - | No apparent difference in detection results |

This table provides a comparative overview of HPLC and a microplate-based assay for the analysis of 6-hydroxynicotinic acid, emphasizing the advantages of the latter for high-throughput applications. researchgate.net

Future Research Directions and Emerging Areas for 6 Amino 5 Hydroxynicotinic Acid

Innovations in Environmentally Sustainable Synthesis Routes

The development of green and sustainable methods for synthesizing 6-amino-5-hydroxynicotinic acid is a primary objective for future research. Traditional chemical syntheses often rely on harsh reagents and produce significant waste. nih.gov Modern approaches, however, are increasingly turning to biocatalysis and other environmentally benign strategies.

One promising avenue is the use of engineered microorganisms or isolated enzymes to carry out specific transformations. For instance, research into the microbial degradation of nicotinic acid has identified enzymes that catalyze the hydroxylation of the pyridine (B92270) ring. ebi.ac.uk Future work could focus on identifying or engineering enzymes capable of both aminating and hydroxylating a suitable nicotinic acid precursor in a one-pot synthesis, thereby reducing steps and improving atom economy. The use of natural product catalysts, such as betaine (B1666868) and guanidine (B92328) carbonate, which have been successfully employed in the synthesis of other bioactive aminopyridone derivatives, also presents a viable and eco-friendly alternative to conventional metal-based catalysts. nih.gov

The exploration of flow chemistry and microwave-assisted synthesis could also lead to more efficient and sustainable production methods. These technologies can enhance reaction rates, improve yields, and reduce energy consumption compared to traditional batch processing.

Comprehensive Elucidation of Biological Interaction Networks

Understanding how this compound interacts with biological systems is paramount to unlocking its therapeutic and biotechnological potential. The presence of amino, hydroxyl, and carboxylic acid groups on a pyridine scaffold suggests that it could participate in a wide range of biological interactions, including acting as an enzyme inhibitor, a receptor ligand, or a signaling molecule.

Future research should aim to systematically screen the compound against a broad panel of biological targets. This could involve high-throughput screening assays to identify any inhibitory or activating effects on key enzymes or cellular pathways. For example, given that some nicotinic acid derivatives exhibit anti-inflammatory properties, it would be pertinent to investigate the effect of this compound on inflammatory pathways.

Furthermore, metabolomic and proteomic studies could be employed to understand how cells respond to the presence of this compound, providing a global view of its biological impact. Investigating its potential as a precursor for the biosynthesis of other essential molecules, similar to how 6-hydroxynicotinic acid is an intermediate in bacterial nicotinic acid degradation, could also be a fruitful area of research. hmdb.ca

Identification of Novel Applications Across Scientific Disciplines

The unique chemical architecture of this compound makes it a candidate for a variety of applications beyond the biological realm. Its potential for coordination with metal ions, for instance, could be exploited in materials science. The ability of the related 6-hydroxynicotinic acid to form coordination polymers with lanthanide ions suggests that this compound could also be used to create novel metal-organic frameworks (MOFs) with interesting catalytic, luminescent, or gas-sorption properties. sigmaaldrich.com

In the field of polymer chemistry, this compound could serve as a functional monomer for the synthesis of novel polymers with tailored properties. The amino and carboxylic acid groups provide sites for polymerization, while the hydroxyl group could be used for post-polymerization modification.

Furthermore, its structural similarity to known bioactive molecules suggests its potential as a scaffold in drug discovery. For example, derivatives of 6-amino-2-pyridone-3,5-dicarbonitriles have shown anti-cancer activity. nih.gov This indicates that this compound could be a valuable starting point for the development of new therapeutic agents.

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules. In the context of this compound, these approaches can be used to predict its physicochemical properties, understand its interactions with biological targets, and guide the design of new derivatives with enhanced activity or desired properties.

Future research should leverage techniques such as Density Functional Theory (DFT) to investigate the electronic structure and reactivity of the molecule. This can provide insights into its stability, preferred conformations, and potential reaction mechanisms.

Molecular docking and dynamics simulations can be used to predict how this compound might bind to the active sites of enzymes or the binding pockets of receptors. This can help to identify potential biological targets and to understand the key molecular interactions that govern its activity. For example, computational modeling has been used to understand the substrate binding in 6-hydroxynicotinic acid 3-monooxygenase. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Amino-5-hydroxynicotinic acid in laboratory settings?

- Methodological Answer: Synthesis typically involves condensation reactions between pyridine derivatives and hydroxyl/amino precursors. For example, nitration followed by selective reduction or direct functionalization of nicotinic acid frameworks. Purification often employs recrystallization or column chromatography. Confirmation of structure requires spectroscopic validation (e.g., NMR for amino/hydroxyl proton signals and LC-MS for molecular ion verification) .

Q. How can researchers characterize the structural properties of this compound using spectroscopic techniques?

- Methodological Answer:

- NMR Spectroscopy: -NMR can identify aromatic protons and substituents (e.g., hydroxyl at δ 10–12 ppm, amino at δ 5–6 ppm). -NMR distinguishes carbonyl (C=O) and aromatic carbons.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., calculated : 154.0375 g/mol) and fragmentation patterns.

- IR Spectroscopy: O–H (3200–3600 cm) and N–H (3300–3500 cm) stretches validate functional groups.

- Cross-reference with NIST Chemistry WebBook standards for validation .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer: Store in airtight, light-resistant containers at 10–30°C. Use desiccants to prevent hygroscopic degradation. Avoid prolonged exposure to acidic/basic conditions to prevent tautomerization or decomposition. Safety protocols include using PPE (gloves, goggles) and working in fume hoods due to potential respiratory irritancy .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using design of experiments (DOE) methodologies?

- Methodological Answer: Apply DOE to variables like reaction temperature (e.g., 60–100°C), solvent polarity (water vs. ethanol), and catalyst loading (e.g., Pd/C for hydrogenation). Use response surface methodology (RSM) to maximize yield and minimize side products. Statistical tools like ANOVA identify significant factors, while LC-MS monitors reaction progress .

Q. What strategies are effective in resolving contradictions between experimental data and computational models for this compound's reactivity?

- Methodological Answer:

- Validation: Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data (e.g., Arrhenius plots).

- Error Analysis: Quantify uncertainties in computational parameters (basis sets, solvation models) and experimental measurements (e.g., ±0.1 pH units in titration).

- Collaborative Frameworks: Use multi-scale modeling (QM/MM) to bridge gaps between theoretical predictions and observed reactivities .

Q. How should researchers design experiments to investigate the acid-base behavior of this compound in aqueous solutions?

- Methodological Answer:

- Potentiometric Titration: Titrate with standardized HCl/NaOH while monitoring pH. Calculate pKa values for hydroxyl (≈8–10) and amino (≈5–7) groups using Henderson-Hasselbalch equations.

- Spectrophotometric Analysis: Track UV-Vis absorbance shifts (e.g., λmax changes) during protonation/deprotonation.

- Validation: Compare results with literature data for analogous compounds (e.g., 5-hydroxynicotinic acid, pKa ≈ 1.8 and 8.2) .

Q. What methodologies are recommended for cross-disciplinary applications of this compound in biochemistry or materials science?

- Methodological Answer:

- Biochemical Probes: Functionalize the compound as a fluorescent tag via amino group conjugation (e.g., NHS ester reactions). Validate using fluorescence microscopy or flow cytometry.

- Coordination Chemistry: Explore metal-chelating properties (e.g., with Cu) via UV-Vis and cyclic voltammetry. Assess stability constants using Job’s method.

- Data Integration: Combine structural data (XRD) with computational simulations (MD) to predict material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.